molecular formula C13H11F3N2O2 B2811391 (2E)-1-cyclopropyl-4,4,4-trifluoro-2-(2-phenylhydrazin-1-ylidene)butane-1,3-dione CAS No. 866131-05-7

(2E)-1-cyclopropyl-4,4,4-trifluoro-2-(2-phenylhydrazin-1-ylidene)butane-1,3-dione

Cat. No.: B2811391
CAS No.: 866131-05-7
M. Wt: 284.238
InChI Key: MCDPWZAHODUFEY-VCHYOVAHSA-N
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Description

(2E)-1-cyclopropyl-4,4,4-trifluoro-2-(2-phenylhydrazin-1-ylidene)butane-1,3-dione is a complex organic compound characterized by its unique structural features, including a cyclopropyl group, trifluoromethyl group, and a phenylhydrazone moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-cyclopropyl-4,4,4-trifluoro-2-(2-phenylhydrazin-1-ylidene)butane-1,3-dione typically involves multiple steps:

    Formation of the Cyclopropyl Intermediate: The initial step often involves the formation of a cyclopropyl intermediate through cyclopropanation reactions.

    Introduction of the Trifluoromethyl Group: This step can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Hydrazone Formation: The phenylhydrazone moiety is introduced through a condensation reaction between a hydrazine derivative and a carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions may convert the compound into its corresponding reduced forms, such as hydrazines or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-1-cyclopropyl-4,4,4-trifluoro-2-(2-phenylhydrazin-1-ylidene)butane-1,3-dione is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, the compound’s derivatives are explored for their pharmacological effects. Studies focus on their potential as drug candidates for treating various diseases.

Industry

In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of (2E)-1-cyclopropyl-4,4,4-trifluoro-2-(2-phenylhydrazin-1-ylidene)butane-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions help elucidate its mechanism.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-cyclopropyl-4,4,4-trifluoro-2-(2-phenylhydrazin-1-ylidene)butane-1,3-dione: Similar compounds include other hydrazone derivatives and trifluoromethyl-substituted compounds.

    Hydrazone Derivatives: These compounds share the hydrazone functional group and exhibit similar reactivity and biological activities.

    Trifluoromethyl Compounds: Compounds with trifluoromethyl groups are known for their stability and unique chemical properties.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer distinct reactivity and biological activities. Its cyclopropyl and trifluoromethyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

(Z)-1-cyclopropyl-4,4,4-trifluoro-3-hydroxy-2-phenyldiazenylbut-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2/c14-13(15,16)12(20)10(11(19)8-6-7-8)18-17-9-4-2-1-3-5-9/h1-5,8,20H,6-7H2/b12-10-,18-17?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIRWRZGNVURKF-SZJVXDMOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C(=C(C(F)(F)F)O)N=NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C(=O)/C(=C(\C(F)(F)F)/O)/N=NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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